molecular formula C17H14N4O3S2 B7752825 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide

4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide

Cat. No.: B7752825
M. Wt: 386.5 g/mol
InChI Key: WXACYHABVZNFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide is a complex organic compound that features a benzothiazole moiety fused with a pyrrole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide typically involves multiple steps, including the formation of the benzothiazole ring, the pyrrole ring, and the sulfonamide group. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity . The compound may also interfere with cellular pathways, leading to its biological effects .

Properties

IUPAC Name

4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c18-16-15(17-20-12-3-1-2-4-14(12)25-17)13(22)9-21(16)10-5-7-11(8-6-10)26(19,23)24/h1-8H,9,18H2,(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXACYHABVZNFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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